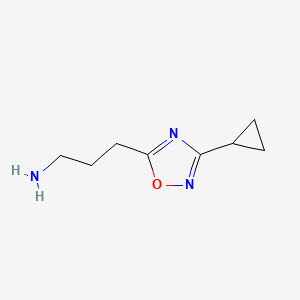

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a cyclopropyl group attached to the oxadiazole ring, which is further connected to a propan-1-amine chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring with moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Reactions

The primary amine group participates in alkylation and acylation reactions. For example:

The oxadiazole ring undergoes nucleophilic substitution at the 5-position under acidic conditions, forming derivatives such as thioethers or amides .

Electrophilic Reactions

The electron-rich oxadiazole ring reacts with electrophiles, while the amine group can undergo diazotization:

Oxidation and Reduction

The amine and oxadiazole moieties exhibit redox activity:

Oxidation

-

Amine oxidation : Using KMnO₄/H₂SO₄ converts the primary amine to a nitro group.

-

Oxadiazole ring cleavage : Strong oxidants like H₂O₂/AcOH degrade the ring to form a carboxylic acid derivative .

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a diamide, retaining the cyclopropyl group.

Cyclopropyl Ring Reactivity

The strained cyclopropyl group undergoes ring-opening under specific conditions:

Condensation and Cyclization

The amine group facilitates imine formation and heterocycle synthesis:

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing CO and NH₃.

-

Photodegradation : UV light (254 nm) induces oxadiazole ring cleavage, forming nitriles and cyclopropane derivatives .

Comparative Reactivity Table

The table below compares reactivity trends with structurally similar compounds:

| Compound | Oxadiazole Reactivity | Amine Reactivity | Cyclopropyl Stability |

|---|---|---|---|

| 3-(3-Cyclopropyl-oxadiazolyl)propan-1-amine | High | Moderate | Low (strain-driven) |

| 3-(3-Phenyl-oxadiazolyl)propan-1-amine | Moderate | High | N/A |

| 3-(3-Methyl-oxadiazolyl)propan-1-amine | Low | High | N/A |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine has a molecular formula of C10H14N4O and a molecular weight of approximately 206.25 g/mol. Its structure features a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The incorporation of amine groups in oxadiazole derivatives has been linked to anti-inflammatory effects. Research has shown that such compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that suggests the neuroprotective potential of oxadiazole derivatives. For instance, compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Water Purification

This compound can be utilized in the development of bifunctional adsorbents for water purification. Research indicates that hyper-cross-linked polymers modified with amine groups significantly enhance the adsorption capacity for removing organic pollutants such as non-steroidal anti-inflammatory drugs (NSAIDs) from water . This application is crucial in addressing environmental pollution and improving water quality.

Polymer Synthesis

The compound can serve as a building block in synthesizing advanced materials. Its unique functional groups allow for the creation of new polymers with tailored properties for specific applications in coatings, adhesives, and composites. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine

- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole

Uniqueness

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of the propan-1-amine chain, which distinguishes it from other oxadiazole derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound belonging to the oxadiazole class, characterized by a unique structure that includes a cyclopropyl group and a propan-1-amine chain. This structural configuration lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interactions with muscarinic receptors. Research indicates that this compound acts as both a partial agonist and antagonist at these receptors, influencing cellular signaling pathways and gene expression. This dual action can lead to significant changes in cellular metabolism and function, which are critical for various therapeutic applications.

Cellular Effects

Studies have shown that this compound can modulate several cellular processes:

- Cell Signaling : It affects intracellular signaling cascades through its binding to muscarinic receptors.

- Gene Expression : The compound influences the expression of genes involved in cell proliferation and survival.

These effects underscore its potential utility in treating disorders linked to dysregulated muscarinic signaling.

Antimicrobial and Anticancer Properties

Research into oxadiazole derivatives has revealed promising antimicrobial and anticancer properties. Specifically, compounds within this class have demonstrated efficacy against various cancer cell lines and pathogenic microorganisms. For instance:

| Activity | Type | IC50 Values |

|---|---|---|

| Anticancer | Human colon adenocarcinoma | 92.4 µM |

| Antimicrobial | Bacterial strains | Varies by specific strain |

These findings suggest that this compound may possess similar activities, warranting further investigation.

Study on Muscarinic Receptor Interaction

A study focused on the interaction of this compound with muscarinic receptors demonstrated its potential as a therapeutic agent in neurodegenerative diseases. The compound exhibited selective binding affinity and modulated receptor activity, leading to enhanced neuronal survival in vitro.

Anticancer Activity Assessment

In a comparative analysis of several oxadiazole derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant growth inhibition (20–25 mm inhibition zones) against certain tumor types, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-1-2-7-10-8(11-12-7)6-3-4-6/h6H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTBWRKKKPWTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.